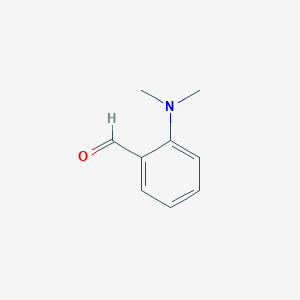

2-(Dimethylamino)benzaldehyde

概要

説明

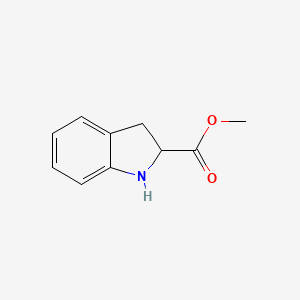

2-(Dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H11NO. It contains amine and aldehyde moieties . This compound is used in Ehrlich’s reagent and Kovac’s reagent to test for indoles .

Synthesis Analysis

The synthesis of this compound-related compounds has been reported in several studies. For instance, diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) were synthesized via RAFT . Another study reported the synthesis of thiosemicarbazone-benzaldehyde derivatives through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an aldehyde group and a dimethylamino group attached to it . The average mass of this compound is 149.190 Da .Chemical Reactions Analysis

This compound is used in Ehrlich’s reagent, where it acts as a strong electrophile. It reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . It can be used to detect the presence of indole alkaloids . It also reacts with hydrazine to form a distinct yellow-colored azo-dye, which is used for the spectrophotometric determination of hydrazine .Physical And Chemical Properties Analysis

This compound is a yellow-white powder with a density of 1.1±0.1 g/cm³ . It has a boiling point of 244.7±13.0 °C at 760 mmHg and a flash point of 89.8±9.2 °C . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and two freely rotating bonds .科学的研究の応用

Corrosion Inhibition

2-(Dimethylamino)benzaldehyde derivatives have been researched for their applications in corrosion inhibition. For example, 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone is shown to be effective as a corrosion inhibitor for mild steel in 1 M HCl solution. This is confirmed through various methods including weight loss, electrochemical methods, and quantum chemical calculations. The study indicates the spontaneous adsorption of the inhibitor and its high inhibition efficiency, supported by FE-SEM and AFM images (Singh et al., 2016).

Synthesis and Chemical Properties

This compound has been used in the synthesis of various chemical compounds. For example, it has been utilized in the synthesis of p-(Dimethylamino)-benzoic acid, with an optimal set of conditions outlined for the process (Xie Chuan, 2005). Additionally, its molecular structure and vibrational analysis have been studied, revealing insights into its stability, charge transfer, and thermodynamic properties (Rocha et al., 2015).

Biological Applications

In the biological domain, thiosemicarbazone derivatives of this compound have shown significant inhibitory properties against the aggregation of amyloid-β, suggesting potential applications in addressing Alzheimer’s disease. These compounds, especially when coordinated with palladium(II), exhibit high efficiency in reducing the formation of fibrils in amyloid-β (Matesanz et al., 2020).

Optical and Nonlinear Optical Properties

The compound has been studied for its optical and nonlinear optical properties. For instance, a study focused on the crystal growth and physical properties of a 4-(dimethylamino)benzaldehyde derivative, exploring its potential in nonlinear optics (Jebin et al., 2016).

作用機序

Target of Action

2-(Dimethylamino)benzaldehyde, also known as para-Dimethylaminobenzaldehyde, is an organic compound containing amine and aldehyde moieties . It is primarily used in Ehrlich’s reagent and Kovac’s reagent to test for indoles . The primary targets of this compound are indoles, pyrroles, primary amines, and hydrazines .

Mode of Action

The carbonyl group of this compound typically reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions . This reaction forms a blue-colored adduct . It can also react with hydrazine to form a distinct yellow color .

Biochemical Pathways

It is known that the compound acts as a strong electrophile, reacting with electron-rich α-carbon (2-position) of indole rings . This reaction can be used to detect the presence of indole alkaloids .

Result of Action

The primary result of the action of this compound is the formation of a colored adduct when it reacts with indoles, pyrroles, primary amines, or hydrazines . This color change is used as an indicator in various chemical tests .

Action Environment

The action of this compound can be influenced by environmental factors. , which can affect its reactivity. Additionally, it should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Safety and Hazards

2-(Dimethylamino)benzaldehyde may cause an allergic skin reaction . It is harmful if swallowed and should not be released into the environment . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, and clothing .

生化学分析

Biochemical Properties

2-(Dimethylamino)benzaldehyde plays a significant role in biochemical reactions. It acts as a strong electrophile, reacting with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . This reaction is used to detect the presence of indole alkaloids . The carbonyl group of this compound typically reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions .

Cellular Effects

It is known that benzaldehydes, a class of compounds to which this compound belongs, can disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds, which destabilize cellular redox homeostasis and/or antioxidation systems .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with indole rings. As a strong electrophile, it reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . This reaction is essentially irreversible as the adduct dehydrates .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

It is known that benzaldehydes can participate in various metabolic pathways, including those involving enzymes and cofactors .

Transport and Distribution

It is known that the compound is slightly soluble in water and soluble in alcohol, ether, acetone, and chloroform , suggesting that it may be able to cross cell membranes.

Subcellular Localization

Given its solubility properties , it may be able to localize in various cellular compartments.

特性

IUPAC Name |

2-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPBVJWCIDNDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871859 | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

579-72-6, 28602-27-9 | |

| Record name | 2-(Dimethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028602279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

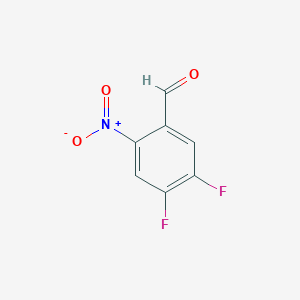

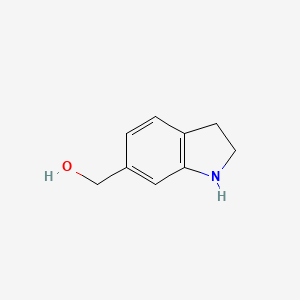

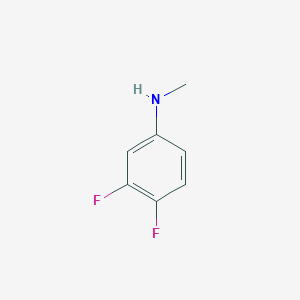

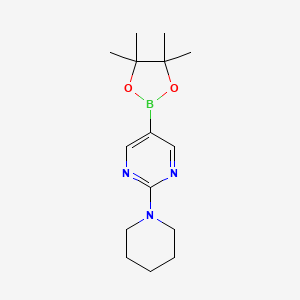

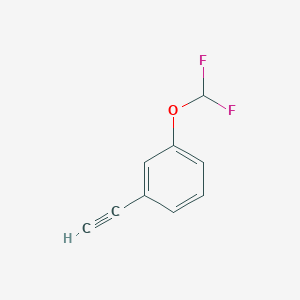

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

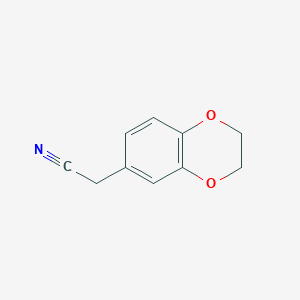

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride](/img/structure/B3025446.png)